
2-Cyclobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
説明
2-Cyclobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound with the molecular formula C10H19BO2 . It is used as a reagent in various chemical reactions .
Molecular Structure Analysis
The molecular structure of 2-Cyclobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane consists of a cyclobutyl group attached to a 1,3,2-dioxaborolane ring, which is further substituted with four methyl groups .Physical And Chemical Properties Analysis
2-Cyclobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a density of 0.9±0.1 g/cm3, a boiling point of 200.8±9.0 °C at 760 mmHg, and a vapor pressure of 0.5±0.4 mmHg at 25°C . It also has an enthalpy of vaporization of 41.9±3.0 kJ/mol and a flash point of 75.2±18.7 °C .科学的研究の応用
Electrochemical Properties and Reactions
2-Cyclobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been studied for its electrochemical properties. Tanigawa et al. (2016) explored the electrochemical behaviors of similar organoboron compounds, revealing their lower oxidation potentials and successful anodic substitution reactions in the presence of nucleophiles (Tanigawa, Kuriyama, Inagi, & Fuchigami, 2016).
Synthesis of Modified Compounds
Spencer et al. (2002) described the synthesis of modified dioxaborolane derivatives, showcasing their potential as inhibitors of serine proteases. This indicates the compound's relevance in synthesizing biologically active molecules (Spencer, Burd, Goodwin, Mérette, Scully, Adatia, & Deadman, 2002).
Catalytic Applications in Organic Synthesis
Murata et al. (2002) utilized a similar compound in the catalytic dehydrogenative borylation of vinylarenes, which emphasizes its role in facilitating organic synthesis reactions (Murata, Kawakita, Asana, Watanabe, & Masuda, 2002).
Development of New Building Blocks for Drug Synthesis
Büttner et al. (2007) reported on the use of a similar dioxaborolane derivative as a building block in the synthesis of silicon-based drugs, highlighting its utility in medicinal chemistry (Büttner, Nätscher, Burschka, & Tacke, 2007).
Synthesis of Boronate Esters
El Bialy et al. (2011) synthesized benzyloxycyanophenylboronic esters using dioxaborolane derivatives. These esters are important in various chemical syntheses and pharmaceutical applications (El Bialy, Abd El Kader, & Boykin, 2011).
Synthesis of Boron-Containing Stilbene Derivatives
Das et al. (2015) synthesized novel dioxaborolane derivatives, potentially useful for the synthesis of materials for LCD technology and for investigating treatments for neurodegenerative diseases (Das, Mahalingam, Das, Hosmane, & Evans, 2015).
Safety and Hazards
This compound is classified under GHS07 and has the signal word “Warning”. The hazard statements include H227, H315, H319, and H335 . Precautionary measures include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .
作用機序
Target of Action
The primary target of the compound 2-Cyclobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is the insulin receptor . The compound inhibits the phosphorylation of serine residues in the insulin receptor .
Mode of Action
2-Cyclobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane interacts with its target, the insulin receptor, by inhibiting the phosphorylation of serine residues . This inhibition results in potent anti-inflammatory and insulin sensitizing effects .
Biochemical Pathways
The compound 2-Cyclobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane affects the insulin signaling pathway . By inhibiting the phosphorylation of serine residues in the insulin receptor, it impacts the downstream effects of this pathway, which include glucose uptake and metabolism .
Result of Action
The molecular and cellular effects of 2-Cyclobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane’s action include potent anti-inflammatory and insulin sensitizing effects . By inhibiting the phosphorylation of serine residues in the insulin receptor, it enhances the receptor’s activity, leading to improved insulin sensitivity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Cyclobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. For instance, the compound’s storage temperature is 4 degrees Celsius , suggesting that it may be sensitive to heat. Additionally, the compound is shipped with an ice pack , indicating that it may require cold conditions for optimal stability. These factors could potentially affect the compound’s efficacy and stability.
特性
IUPAC Name |
2-cyclobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BO2/c1-9(2)10(3,4)13-11(12-9)8-6-5-7-8/h8H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJHFLFQCUUOKEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1360914-08-4 | |
| Record name | 2-cyclobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




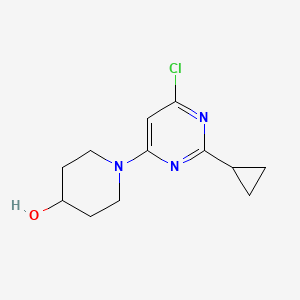

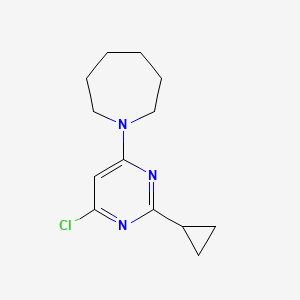

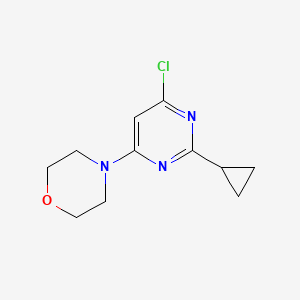
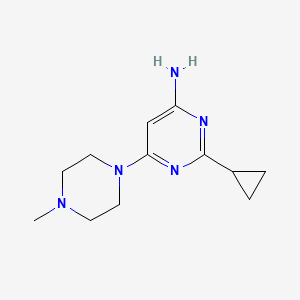
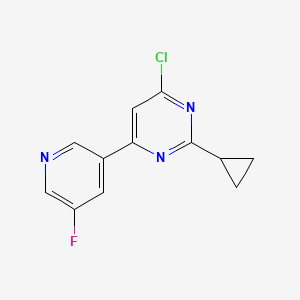
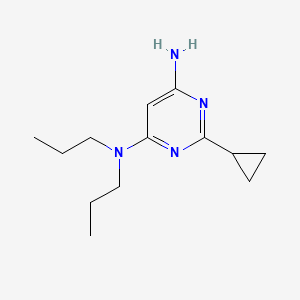

![3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B1470829.png)
![1-(Aminomethyl)-6-oxaspiro[2.5]octane-1-carboxylic acid](/img/structure/B1470830.png)
![6-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1470831.png)
